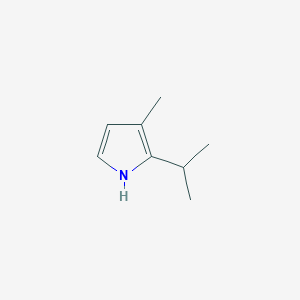![molecular formula C27H24O2 B14453176 4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol CAS No. 76119-88-5](/img/structure/B14453176.png)
4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, two diphenylethyl groups, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with diphenylmethanol under acidic conditions to form the intermediate compound, which is then subjected to further reactions to introduce the phenol group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
76119-88-5 |
|---|---|
Formule moléculaire |
C27H24O2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol |
InChI |
InChI=1S/C27H24O2/c1-29-25-18-14-23(15-19-25)27(22-12-16-24(28)17-13-22)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-19,26-28H,1H3 |
Clé InChI |
CENLOEQZOBGIDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


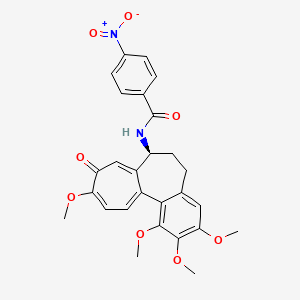
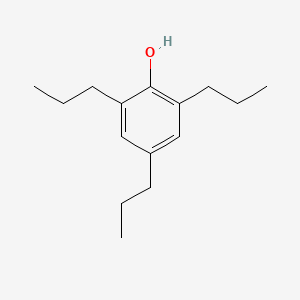
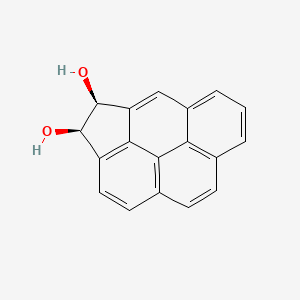
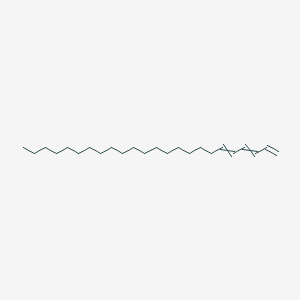
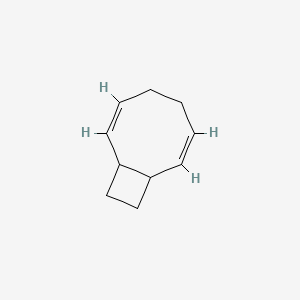
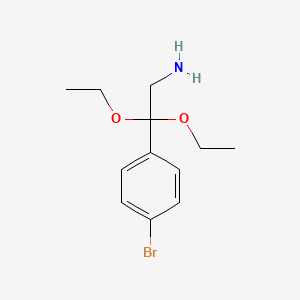
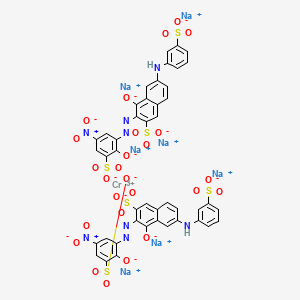
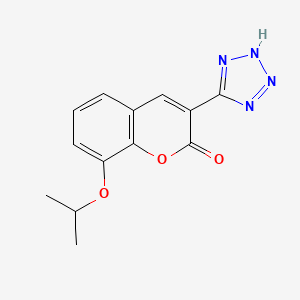
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)
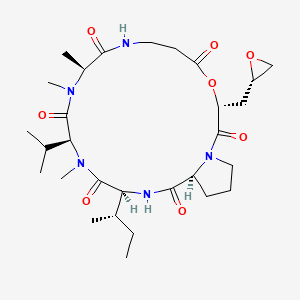
![9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14453169.png)
